N-(2,4-dichlorophenyl)-3-methylbutanamide
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Overview
Description
N-(2,4-dichlorophenyl)-3-methylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-methylbutanamide typically involves the reaction of 2,4-dichloroaniline with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a butanamide group.
N-(2,4-dichlorophenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a butanamide group.
Uniqueness
N-(2,4-dichlorophenyl)-3-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
InChI Key |
WBAZPEMANJEIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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